4-(Methylthio)phenethyl alcohol

Vue d'ensemble

Description

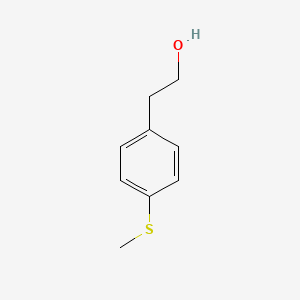

4-(Methylthio)phenethyl alcohol is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

(strain ATCC 27551) . This enzyme plays a crucial role in the metabolism of organophosphorus compounds.

Mode of Action

For instance, Phenylethyl alcohol, a structurally similar compound, is known to act as an antimicrobial, antiseptic, and disinfectant . It’s plausible that 4-(Methylthio)phenethyl alcohol might share some of these properties.

Biochemical Pathways

It’s known that aromatic alcohols like phenylethyl alcohol can influence the production of various aromatic esters, alcohols, and terpenes . These compounds are often involved in flavor and aroma production, suggesting that this compound might have similar effects.

Result of Action

Given its structural similarity to phenylethyl alcohol, it’s plausible that it might share some of its antimicrobial, antiseptic, and disinfectant properties .

Analyse Biochimique

Biochemical Properties

4-(Methylthio)phenethyl alcohol participates in biochemical reactions involving transamination, decarboxylation, and reduction . It interacts with enzymes such as phenylalanine aminotransferase (PAL) and leucine aminotransferase (LTR), which are involved in the Ehrlich pathway . The nature of these interactions involves the conversion of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde and reduction to phenethyl alcohol .

Cellular Effects

Similar compounds like phenethyl alcohol have been shown to affect substrate uptake and cell permeability . It is plausible that this compound may have similar effects on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that similar compounds like phenethyl alcohol can affect substrate uptake and cell permeability over time

Metabolic Pathways

This compound is involved in the Ehrlich pathway, a metabolic pathway for the de novo synthesis of phenethyl alcohol . This pathway involves the conversion of L-phenylalanine to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde and reduction to phenethyl alcohol .

Activité Biologique

4-(Methylthio)phenethyl alcohol, also known as 4-(methylthio)-phenethyl alcohol or 2-(4-methylthio-phenyl)-ethanol, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure : The compound is characterized by a phenethyl alcohol structure with a methylthio group attached to the aromatic ring. Its molecular formula is C10H14OS.

Synthesis : The synthesis of this compound typically involves the alkylation of phenol derivatives or the reduction of corresponding ketones. Various synthetic routes have been explored in the literature to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its effects on various bacterial strains, it was found to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative or therapeutic agent against bacterial infections .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to its potential protective effects against cellular damage .

The biological effects of this compound are attributed to its interaction with cellular membranes and various molecular targets:

- Membrane Disruption : Its amphipathic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis in susceptible microorganisms .

- Quorum Sensing Modulation : Similar compounds have been shown to interfere with quorum sensing mechanisms in bacteria, which could enhance their antimicrobial efficacy .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against biofilms formed by E. coli. The results indicated a reduction in biofilm formation by over 50% at concentrations as low as 100 µg/mL, highlighting its potential application in medical devices .

- Antioxidant Study : In another investigation, the compound was tested for its ability to protect human fibroblast cells from oxidative damage induced by hydrogen peroxide. Pre-treatment with this compound resulted in a significant decrease in cell death and increased viability compared to untreated controls .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 4-(Methylthio)phenethyl alcohol may exhibit antimicrobial properties similar to those of phenethyl alcohol, which is known for its effectiveness against a range of microorganisms. The compound's structural similarity suggests it could influence biochemical pathways related to microbial inhibition. Studies have shown that phenethyl alcohol affects cell permeability and substrate uptake, which may also apply to this compound.

Potential as a Pharmaceutical Intermediate

Due to its chemical structure, this compound can serve as an intermediate in the synthesis of various pharmaceuticals. Its ability to participate in reactions involving free radical bromination and nucleophilic substitution positions it as a valuable precursor in drug development processes.

Flavoring and Fragrance Industry

Flavoring Agent

this compound can be utilized as a flavoring agent in the food industry. Its pleasant aroma makes it suitable for enhancing the sensory qualities of various food products. Similar compounds are widely used in flavors, particularly in products aiming to replicate floral or fruity notes .

Perfume Industry

In perfumery, the compound's unique scent profile allows it to be incorporated into fragrances that require a floral or sweet undertone. Its stability in various formulations makes it an attractive option for cosmetic products .

Biochemical Research

Biochemical Pathways

The compound participates in several biochemical reactions, including transamination and reduction processes. It is involved in metabolic pathways such as the Ehrlich pathway, which is crucial for the biosynthesis of aromatic compounds. This makes it a subject of interest for studies focusing on metabolic engineering and synthetic biology.

Cellular Effects Studies

Research into the cellular effects of this compound can provide insights into its role in influencing cellular metabolism and function. Similar aromatic alcohols have been shown to affect cell signaling pathways, making this compound a candidate for further investigation in cellular biology .

Table 1: Comparison of Applications

| Application Area | Description | Similar Compounds |

|---|---|---|

| Medicinal Chemistry | Potential antimicrobial properties; pharmaceutical intermediate | Phenethyl Alcohol |

| Flavoring Industry | Used as a flavoring agent; enhances sensory qualities | Ethyl Vanillin |

| Fragrance Industry | Incorporated into perfumes; provides floral/sweet undertones | Linalool |

| Biochemical Research | Involved in metabolic pathways; affects cellular metabolism | Benzyl Alcohol |

Case Study: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated that phenethyl alcohol effectively inhibited the growth of certain bacterial strains. Given the structural similarities between phenethyl alcohol and this compound, similar antimicrobial effects could be anticipated. Further experimental validation is required to confirm these properties.

Analyse Des Réactions Chimiques

Chlorination

4-(Methylthio)phenethyl alcohol reacts with concentrated hydrochloric acid (HCl) in toluene at 20–25°C to form 4-(methylthio)phenethyl chloride via an S<sub>N</sub>2 mechanism. The reaction completes within 2–4 hours, yielding the alkyl chloride after neutralization and solvent removal .

Key conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| HCl | Toluene | 20–25°C | 2–4h | High |

Cyanidation

In the presence of sodium cyanide and tetra--butylammonium bromide (phase-transfer catalyst), 4-(methylthio)phenethyl chloride undergoes nucleophilic substitution to form 4-(methylthio)phenylacetonitrile . This reaction proceeds in toluene/water at 60–100°C over 1–6 hours .

Sulfur Oxidation

The methylthio group (-SMe) is selectively oxidized to a sulfone (-SO<sub>2</sub>Me) using hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and catalytic sodium tungstate (Na<sub>2</sub>WO<sub>4</sub>) in methanol or ethanol at 10–40°C. This transformation preserves the alcohol functionality .

Representative protocol :

| Oxidizing Agent | Catalyst | Solvent | Temperature | Time |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Na<sub>2</sub>WO<sub>4</sub> | MeOH/EtOH | 20°C | 1–6h |

Alcohol Oxidation

The primary alcohol group can be oxidized to a carboxylic acid using strong oxidants like KMnO<sub>4</sub> or CrO<sub>3</sub> under acidic conditions, forming 4-(methylthio)phenylacetic acid . This proceeds via an aldehyde intermediate .

Elimination Reactions

Dehydration to alkenes occurs under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>) via an E2 mechanism, forming 4-(methylthio)styrene . Primary alcohols typically require higher temperatures (>100°C) for this reaction .

Mechanistic pathway :

-

Protonation of the hydroxyl group.

-

Simultaneous removal of a β-hydrogen and water elimination.

Metabolic Conjugation

In biological systems, the alcohol group may conjugate with glucuronic acid or sulfate, enhancing excretion. Analogous phenethyl derivatives are known to form glutamine conjugates after oxidation to carboxylic acids .

Ester Hydrolysis

Esters of this compound (e.g., acetate esters) hydrolyze in acidic or basic media to regenerate the parent alcohol. For example:

This follows general acid/base-catalyzed ester hydrolysis mechanisms .

Propriétés

IUPAC Name |

2-(4-methylsulfanylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFNPBXIECQOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375018 | |

| Record name | 2-(4-methylsulfanylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81227-89-6 | |

| Record name | 2-(4-methylsulfanylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.